molecular formula C15H18BClF3N3O2 B8227377 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine

Cat. No.: B8227377
M. Wt: 375.6 g/mol
InChI Key: UPVNVWWQWJYPRN-UHFFFAOYSA-N
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Description

4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is a complex organic compound that belongs to the class of halogen-containing indazoles. This compound is characterized by the presence of a chloro group, a trifluoroethyl group, and a dioxaborolane moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Trifluoroethyl Group: This step often involves nucleophilic substitution reactions using trifluoroethyl halides.

    Incorporation of the Dioxaborolane Moiety: The dioxaborolane group can be introduced through a Suzuki-Miyaura coupling reaction using appropriate boronic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the chloro or trifluoroethyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for therapeutic agents.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-indazole: Shares the indazole core but lacks the trifluoroethyl and dioxaborolane groups.

    7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Contains the dioxaborolane group but lacks the chloro and trifluoroethyl groups.

    1-(2,2,2-Trifluoroethyl)-1H-indazole: Contains the trifluoroethyl group but lacks the chloro and dioxaborolane groups.

Uniqueness

The uniqueness of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine lies in its combination of functional groups. This combination imparts distinct chemical and biological properties, making it a versatile and valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BClF3N3O2/c1-13(2)14(3,4)25-16(24-13)8-5-6-9(17)10-11(8)23(22-12(10)21)7-15(18,19)20/h5-6H,7H2,1-4H3,(H2,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVNVWWQWJYPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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